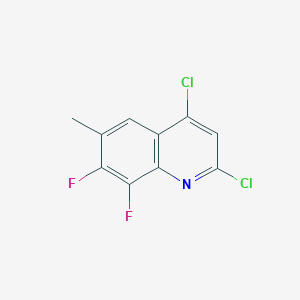
2,4-Dichloro-7,8-difluoro-6-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-7,8-difluoro-6-methylquinoline is a fluorinated quinoline derivative with the molecular formula C10H5Cl2F2N and a molecular weight of 248.06 g/mol . This compound is part of a broader class of fluorinated quinolines, which are known for their diverse applications in medicinal chemistry, agriculture, and material science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7,8-difluoro-6-methylquinoline typically involves the cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . One common method includes the reaction of 2,4-dihydroxy-6-fluoroquinoline with phosphorus oxychloride in acetonitrile at elevated temperatures (65-85°C) followed by purification through column chromatography .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of organometallic compounds and cross-coupling reactions are also prevalent in industrial settings to achieve efficient synthesis .
化学反应分析
Types of Reactions: 2,4-Dichloro-7,8-difluoro-6-methylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: Displacement of chlorine or fluorine atoms.
Cross-Coupling Reactions: Such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves nucleophiles like amines or thiols under basic conditions.
Cross-Coupling Reactions: Utilizes palladium catalysts and boron reagents under mild conditions.
Major Products: The major products formed from these reactions include substituted quinolines with potential biological activities .
科学研究应用
2,4-Dichloro-7,8-difluoro-6-methylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antibacterial agent.
Medicine: Explored for its antineoplastic and antiviral properties.
Industry: Utilized in the development of liquid crystals and cyanine dyes.
作用机制
The mechanism of action of 2,4-Dichloro-7,8-difluoro-6-methylquinoline involves its interaction with specific molecular targets, such as enzymes. The incorporation of fluorine atoms enhances its biological activity by increasing its binding affinity to target proteins and improving its metabolic stability . The pathways involved often include inhibition of enzyme activity, leading to antibacterial or antineoplastic effects .
相似化合物的比较
- 2,4-Dichloro-6-fluoroquinoline
- 2,4-Dichloro-6,7-dimethoxyquinazoline
- 7-bromo-2,4-dichloro-6,8-difluoro-3-methylquinoline
Uniqueness: 2,4-Dichloro-7,8-difluoro-6-methylquinoline stands out due to its unique combination of chlorine and fluorine substitutions, which confer enhanced biological activity and stability compared to other quinoline derivatives .
属性
分子式 |
C10H5Cl2F2N |
|---|---|
分子量 |
248.05 g/mol |
IUPAC 名称 |
2,4-dichloro-7,8-difluoro-6-methylquinoline |
InChI |
InChI=1S/C10H5Cl2F2N/c1-4-2-5-6(11)3-7(12)15-10(5)9(14)8(4)13/h2-3H,1H3 |
InChI 键 |
CMXMCSAKGRJSJF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C1F)F)N=C(C=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


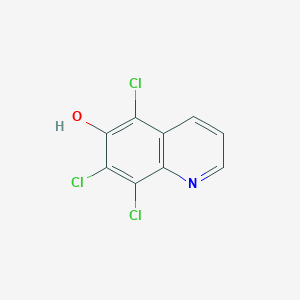

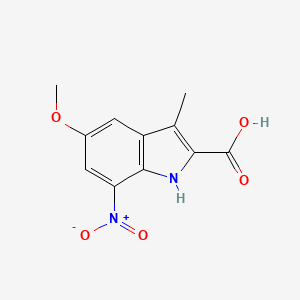
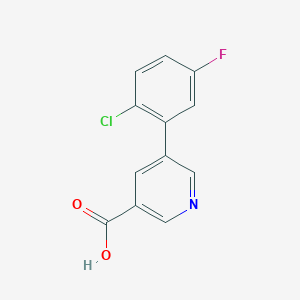

![3-Oxa-9-azaspiro[5.5]undecane oxalate](/img/structure/B11863935.png)

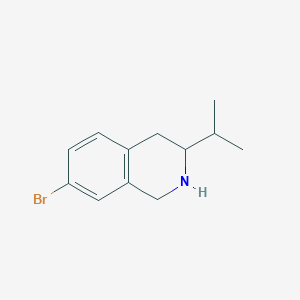
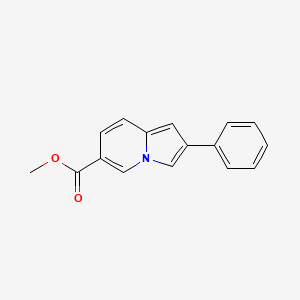
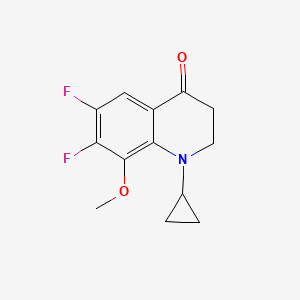
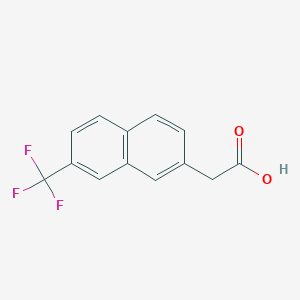


![1-(2,6-Difluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11863983.png)
